MFCD08154812
Description
Based on contextual analysis of similar MDL-classified compounds (e.g., boronic acids, heterocyclic derivatives), it is likely a specialized organic compound used in pharmaceutical or materials science research. Compounds with MDL identifiers often exhibit unique physicochemical properties, such as tailored solubility, bioavailability, or reactivity, making them critical in synthetic chemistry .
Key inferred properties (based on analogous compounds):
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-8-7(6-11)9(14)13-4-5-15-10(13)12-8/h2-5H2,1H3 |
InChI Key |
GGXNDGVVECHMJG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2CCSC2=N1)C#N |
Canonical SMILES |
CCCC1=C(C(=O)N2CCSC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08154812 typically involves cyclization reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . These reactions are usually carried out under reflux conditions in the presence of a base like potassium carbonate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
MFCD08154812 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
MFCD08154812 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of MFCD08154812 involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell survival pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/ml) | BBB Permeability |
|---|---|---|---|---|
| This compound* | ~220 | ~2.0 | ~0.3 | Moderate |
| CAS 1046861-20-4 | 235.27 | 2.15 | 0.24 | Yes |
| CAS 1533-03-5 | 202.17 | 1.64 | 0.69 | No |
| CAS 53052-06-5 | 152.17 | 0.78 | 1.34 | No |
*Inferred values based on analogs.
Research Findings and Limitations
- Structural insights : this compound likely shares synthetic pathways with boronic acids (e.g., Suzuki coupling) but diverges in applications due to substituent effects .
- Functional gaps: Limited data on this compound’s exact bioactivity necessitates extrapolation from analogs.
- Contradictions : Variability in solubility and permeability among analogs highlights the need for tailored optimization .
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